
1-Bromo-3-hexene
Vue d'ensemble
Description
1-Bromo-3-hexene is a chemical compound with the molecular formula C6H11Br . It is also known by other names such as 1-bromohex-3-ene, (E)-1-bromohex-3-ene, and (3E)-1-bromo-3-hexene . The molecular weight of this compound is 163.06 g/mol .
Synthesis Analysis
The synthesis of this compound involves multiple steps and requires careful analysis and thought, as many options need to be considered . Unfortunately, specific synthesis methods for this compound were not found in the search results.Molecular Structure Analysis
The molecular structure of this compound includes a bromine atom attached to a six-carbon chain with a double bond between the third and fourth carbon atoms . The InChI representation of the molecule isInChI=1S/C6H11Br/c1-2-3-4-5-6-7/h3-4H,2,5-6H2,1H3/b4-3+ . Physical And Chemical Properties Analysis
This compound has a molecular weight of 163.06 g/mol . It has a complexity of 48.1 and a topological polar surface area of 0 Ų . The compound has no hydrogen bond donor count and no hydrogen bond acceptor count .Applications De Recherche Scientifique
Atom-Transfer Free Radical Additions
1-Bromo-3-hexene has been explored in the context of atom-transfer free radical additions. Mero and Porter (1999) investigated the reactions of α-bromo oxazolidinone imides with alkenes, including 1-hexene and its isomers, in the presence of Lewis acids. This research highlights the potential of this compound in facilitating clean atom-transfer addition reactions (Mero & Porter, 1999).
Surface Chemistry and Heterogeneous Reactions
He, Mathauser, and Teplyakov (2000) reported on the unique chemistry of 6-bromo-1-hexene on a Cu3Pt(111) surface. They found that the surface chemistry of this compound is highly dependent on coverage, providing insights into coverage-dependent reactions in heterogeneous systems (He, Mathauser, & Teplyakov, 2000).
Polymerization and Materials Science
Research by Saito et al. (2000) on the polymerization of 1-hexene using a specific titanium(IV) dichloride catalyst provides insights into the material applications of this compound. Their findings reveal how the compound can be used to produce high molecular weight poly(1-hexene) with significant industrial relevance (Saito et al., 2000).
Oxidation Studies
Battin-Leclerc et al. (2014) conducted an experimental study on the oxidation of hexene isomers, including 1-hexene. Their research provides detailed insights into the reactivity and product distribution in oxidation processes, which could have implications for chemical synthesis involving this compound (Battin-Leclerc et al., 2014).
Electrochemical Applications
Research by Alkire and Köhler (1988) on the electrochemical epoxidation of 1-hexene, using a Br2/Br− couple, has implications for this compound in electrochemical synthesis. This study demonstrates the compound's potential in mediating electrochemical reactions (Alkire & Köhler, 1988).
Mécanisme D'action
Target of Action
This compound, also known as 1-bromohex-3-ene, is a brominated alkene . The primary targets of this compound are carbon-carbon double bonds in organic molecules . These double bonds are susceptible to reactions such as electrophilic addition and free radical substitution .
Mode of Action
The mode of action of this compound involves the interaction with carbon-carbon double bonds. In the presence of a suitable initiator, the bromine atom in this compound can form a free radical, which can then add to a carbon-carbon double bond . This results in the formation of a new carbon-bromine bond and the conversion of the double bond to a single bond .
Biochemical Pathways
For instance, they can react with double bonds in unsaturated fatty acids, potentially affecting lipid metabolism .
Pharmacokinetics
Given its chemical properties, it is likely to be absorbed through the skin and respiratory tract . Its distribution and metabolism would depend on its reactivity and the presence of suitable enzymes in the body. As a small, non-polar molecule, it might be excreted unchanged in the breath or metabolized to more polar products for renal excretion .
Result of Action
The result of this compound’s action is the modification of molecules containing carbon-carbon double bonds. This can lead to changes in the structure and function of these molecules. For instance, the reaction of this compound with unsaturated fatty acids could affect the properties of cell membranes or the function of signaling molecules .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of light or heat can promote free radical reactions . Moreover, the presence of other reactive species can compete with this compound for reaction with its targets. The pH and polarity of the environment can also affect the reactivity of this compound .
Propriétés
IUPAC Name |
(E)-1-bromohex-3-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11Br/c1-2-3-4-5-6-7/h3-4H,2,5-6H2,1H3/b4-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNATJOWAYTBGM-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/CCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Bromo-6-phenylimidazo[1,2-a]pyrazine hydrobromide](/img/structure/B3287193.png)
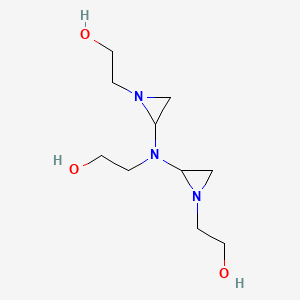
![Benzoxazole,2-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-](/img/structure/B3287212.png)
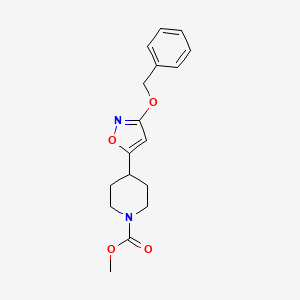

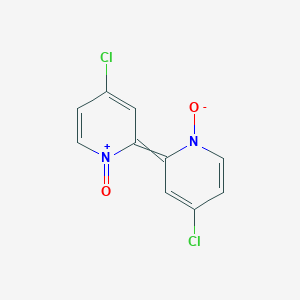

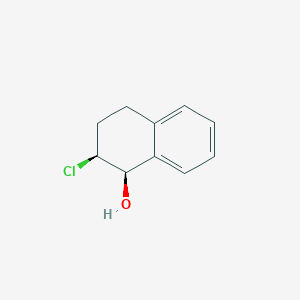
![4-Methyl-2,3-diphenylbenzo[b]thiophene](/img/structure/B3287267.png)
![1-Benzyl-4-[(3-chlorophenyl)amino]piperidine-4-carbonitrile](/img/structure/B3287277.png)
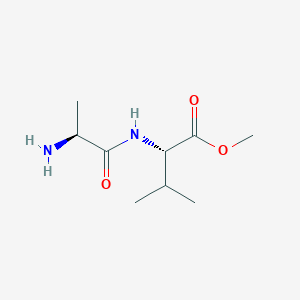
![3-Chloro-6-methylbenzo[b]thiophene-2-carbaldehyde](/img/structure/B3287283.png)
![N-[1-(4-fluorophenyl)ethyl]hydroxylamine](/img/structure/B3287287.png)
